molecular formula C11H14O3 B1274122 Methyl 4-Isopropoxybenzoate CAS No. 35826-59-6

Methyl 4-Isopropoxybenzoate

Cat. No. B1274122
CAS RN: 35826-59-6
M. Wt: 194.23 g/mol
InChI Key: ROEMZKPINYTSKV-UHFFFAOYSA-N
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Description

Methyl 4-isopropoxybenzoate is a chemical compound that is structurally related to various benzoate esters, which are often used in the pharmaceutical, cosmetic, and food industries due to their antimicrobial properties. While the provided papers do not directly discuss methyl 4-isopropoxybenzoate, they do provide insights into similar compounds, such as methyl 4-hydroxybenzoate (also known as methyl paraben) and its derivatives, which can be used to infer certain aspects of methyl 4-isopropoxybenzoate's characteristics.

Synthesis Analysis

The synthesis of related compounds often involves the esterification of benzoic acid derivatives or the reaction of substituted benzoic acids with various reagents. For example, methyl 4-isonicotinamidobenzoate was synthesized by reacting methyl 4-aminobenzoate with isonicotinoyl chloride hydrochloride . Similarly, the methyl ester of 3-formyl-4,6-dihydroxy-5-isopropyl-2-methylbenzoic acid, a synthetic intermediate to the Espintanol, was synthesized in the laboratory . These methods could potentially be adapted for the synthesis of methyl 4-isopropoxybenzoate by using appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of benzoate esters is often characterized by X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice. For instance, the crystal structure of methyl 4-hydroxybenzoate was determined at 120 K, revealing a 3D framework formed by extensive intermolecular hydrogen bonding . The crystal and molecular structures of other related compounds, such as the methyl ester of 3-formyl-4,6-dihydroxy-5-isopropyl-2-methylbenzoic acid, have also been determined by X-ray analysis . These studies highlight the importance of non-covalent interactions, such as hydrogen bonding, in stabilizing the crystal structures of benzoate esters.

Chemical Reactions Analysis

Benzoate esters can undergo various chemical reactions, including electrochemical oxidation and reactions with nucleophiles. For example, the electrochemical oxidation of 3,4-dihydroxybenzoic acid in the presence of a nucleophile led to the formation of a benzofuran derivative . These types of reactions could be relevant to methyl 4-isopropoxybenzoate if it shares similar reactive sites or electronic properties with the studied compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoate esters are influenced by their molecular structure. The mesomorphic properties of derivatives of methyl 2,4-dihydroxybenzoate were investigated, and their lanthanide complexes exhibited specific spectral properties . The study of methyl 4-hydroxybenzoate revealed a lower band gap value, indicating the molecular determinants underlying its pharmaceutical activity . These findings suggest that the physical and chemical properties of methyl 4-isopropoxybenzoate could be explored through similar experimental and computational methods to understand its potential applications.

Scientific Research Applications

Crystal Structure and Interaction Analysis

Methyl 4-hydroxybenzoate, closely related to Methyl 4-Isopropoxybenzoate, has been extensively studied for its crystal structure and interactions. The study by Sharfalddin et al. (2020) reveals its 3D framework via extensive intermolecular hydrogen bonding, which is crucial for understanding its molecular behavior in various applications. The combination of experimental and computational methods, including X-ray crystallography and computational calculations, provides insights into the molecular determinants underlying the known pharmaceutical activity of the molecule (Sharfalddin et al., 2020).

Analytical Method Development

The development of analytical methods for the quantification of parabens, including Methyl 4-Isopropoxybenzoate, in various matrices is a significant area of research. Cao et al. (2013) developed a high-performance liquid chromatography–tandem mass spectrometry (HPLC–MS/MS) method for the simultaneous analysis of six kinds of parabens in food. This method's accuracy and precision demonstrate its applicability in determining paraben concentrations in diverse samples (Cao et al., 2013).

Metabolism and Biotransformation Studies

Research on the metabolism and biotransformation of parabens is crucial for understanding their behavior in biological systems. Abbas et al. (2010) explored the hydrolysis and glucuronidation of parabens in human liver microsomes and plasma. This study provides valuable insights into how these compounds are metabolized in the human liver, contributing to our understanding of their potential accumulation in human tissue (Abbas et al., 2010).

Sensor Development for Detection

The development of sensors for detecting parabens, including Methyl 4-Isopropoxybenzoate, is another significant research area. Soysal (2021) created a sensor for methyl paraben detection using molecularly imprinted polymer-modified electrodes. This study highlights the potential for developing sensitive and selective sensors for environmental monitoring and quality control in pharmaceutical and cosmetic industries (Soysal, 2021).

Pharmacokinetics and Drug Delivery

Understanding the pharmacokinetics of compounds like Methyl 4-Isopropoxybenzoate is essential for drug development and delivery. Xiao-hui (2009) established a method for determining isopropyl 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate, a compound structurally related to Methyl 4-Isopropoxybenzoate, in rabbit plasma and tissues. Such studies are crucial for pre-clinical and clinical pharmacokinetics investigations (Xiao-hui, 2009).

properties

IUPAC Name

methyl 4-propan-2-yloxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-8(2)14-10-6-4-9(5-7-10)11(12)13-3/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROEMZKPINYTSKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20189361
Record name Methyl 4-(1-methylethoxy)benzoate
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Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-Isopropoxybenzoate

CAS RN

35826-59-6
Record name Methyl 4-(1-methylethoxy)benzoate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Methyl 4-isopropoxybenzoate
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Record name Methyl 4-(1-methylethoxy)benzoate
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Record name Methyl 4-(1-methylethoxy)benzoate
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Record name METHYL 4-ISOPROPOXYBENZOATE
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Synthesis routes and methods

Procedure details

3.0 g of 4-isopropoxy-benzoic acid (16.7 mmol, 1.0 eq) were dissolved in MeOH (20 mL) and a catalytic quantity of sulfuric acid was added; the mixture was heated at reflux for 2 days. The solvent was then evaporated and the residue was dissolved in DCM and washed with 10% NaOH. The organic phases were dried and evaporated to give 2.2 g of title product (yield 67%).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
67%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
RC Lemoine, AC Petersen, L Setti, L Chen… - Bioorganic & Medicinal …, 2010 - Elsevier
… = c was prepared from the commercially available methyl 4-isopropoxybenzoate (Scheme 3). The phenyl ring was hydrogenolyzed using rhodium to give a 9/1 mixture of cis and trans 4-…
Number of citations: 8 www.sciencedirect.com
J Jeong, KH Kim, DY Kim, G Chandrasekaran… - Bioorganic & Medicinal …, 2019 - Elsevier
… Using the procedure for Synthesis of 1,3-diketone derivatives (D) with methyl 4-isopropoxybenzoate and 2′-ethoxyacetophenone provided the title compound 3b in 10.0% yield. H …
Number of citations: 6 www.sciencedirect.com
SD Banister, SM Wilkinson, R Hanani, AJ Reynolds… - Tetrahedron …, 2012 - Elsevier
… The first step of this sequence is the alkylation of 4-hydroxybenzoate methyl ester (9) with 2-bromopropane to give methyl 4-isopropoxybenzoate 10 in 100% yield. Although 10 is …
Number of citations: 15 www.sciencedirect.com

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